Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate, also known as EFMC, is a chemical compound that has shown potential in various scientific research applications. This compound is a heterocyclic organic compound that contains a fluorosulfonylmethyl group and an oxazole ring. The synthesis method of EFMC involves the reaction of ethyl 2-oxo-2H-azirine-3-carboxylate with sodium fluoride and sulfur dioxide in the presence of a catalyst.
Scientific Research Applications
Applications in Chemical Synthesis
Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate has shown utility in various chemical synthesis processes. Slobodyanyuk et al. (2019) detailed an efficient method for the preparation of sp3-enriched 4,5-disubstituted oxazoles, utilizing ethyl oxazole-4-carboxylates as key intermediates. These intermediates were transformed into advanced building blocks for synthetic and medicinal chemistry, including chlorides, azides, amines, and sulfonyl chlorides, with high yields and versatility in their functional groups (Slobodyanyuk et al., 2019).
Utility in Biological Studies
The compound has also been involved in the synthesis of molecules with potential biological activities. Başoğlu et al. (2013) described the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei. These synthesized compounds exhibited promising antimicrobial, anti-lipase, and anti-urease activities, indicating their potential as bioactive agents (Başoğlu et al., 2013).
In Crystallography and Material Sciences
Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate-related compounds have been used in crystallography and material sciences studies. Choi et al. (2009) and others investigated the crystal structures of various compounds prepared by alkaline hydrolysis of related ethyl acetate compounds. These studies provided insights into the molecular interactions and crystal packing, highlighting the role of hydrogen bonding and π–π interactions in the structural organization of these materials (Choi et al., 2009).
properties
IUPAC Name |
ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO5S/c1-2-13-7(10)6-3-5(9-14-6)4-15(8,11)12/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDBYCXQYSCBJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.